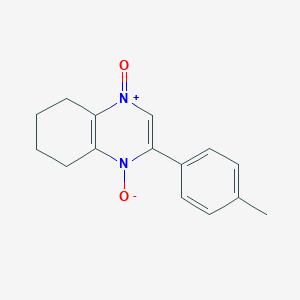![molecular formula C17H15BrN2O3 B11609122 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11609122.png)
5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromo-substituted phenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-bromo-2-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Introduction of the methoxy-substituted phenyl group: This can be done by reacting the oxadiazole intermediate with 4-methoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution reactions: Formation of substituted derivatives with different functional groups replacing the bromo group.
Oxidation reactions: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction reactions: Formation of amines or alcohols from the oxadiazole ring.
Applications De Recherche Scientifique
5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Interfering with cellular pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Generating reactive species: Inducing oxidative stress or generating reactive oxygen species (ROS) that can damage cellular components.
Comparaison Avec Des Composés Similaires
5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a chloro group instead of a bromo group.
5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-hydroxyphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxy group instead of a methoxy group.
5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H15BrN2O3 |
|---|---|
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN2O3/c1-11-9-13(18)5-8-15(11)22-10-16-19-17(20-23-16)12-3-6-14(21-2)7-4-12/h3-9H,10H2,1-2H3 |
Clé InChI |
VRPYCWGQHAQZKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609039.png)
![(5Z)-3-(2-chlorobenzyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11609055.png)
![3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11609059.png)
![ethyl (6'-amino-5'-cyano-3'-methyl-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate](/img/structure/B11609062.png)
![3-{5-[(Z)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11609064.png)
![3-(4-methoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11609072.png)
![4-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609078.png)

![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11609087.png)
![6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609088.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11609099.png)
![6,7-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11609109.png)
![2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11609125.png)
![N,N-diethyl-4-{(Z)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}aniline](/img/structure/B11609133.png)
